molecular formula C7H14ClN3 B2647844 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1197239-34-1

1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B2647844
CAS RN: 1197239-34-1
M. Wt: 175.66
InChI Key: ACSFLDJFUBYMFF-UHFFFAOYSA-N
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Description

“1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the linear formula C7 H13 N3 . Cl H . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

“1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride” is a solid substance at room temperature . It has a molecular weight of 175.66 .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including structures similar to 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride, are synthesized and characterized through various methods. For instance, Titi et al. (2020) explored the synthesis, characterization, and bioactivities of pyrazole derivatives, highlighting their potential in antitumor, antifungal, and antibacterial applications. This study utilized techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography for structural identification. Additionally, the biological activity against breast cancer and microbes was confirmed, suggesting the therapeutic potential of these compounds (Titi et al., 2020).

Material Science Applications

In material science, pyrazole derivatives have been investigated for their inhibitory effects on metal corrosion. Chetouani et al. (2005) studied the inhibitive action of bipyrazolic compounds on the corrosion of pure iron in acidic media, revealing that these compounds act as efficient inhibitors. This research demonstrates the potential of pyrazole derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Chetouani et al., 2005).

Mechanism of Action

The mechanism of action of pyrazole compounds is diverse and depends on the specific derivative and its biological target . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for “1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry and drug discovery . Their synthesis methods could also be optimized for better yield and efficiency .

properties

IUPAC Name

5-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-5(2)10-6(3)7(8)4-9-10;/h4-5H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFLDJFUBYMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride

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